2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
Description
2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid is a sulfonamide-containing acetic acid derivative characterized by a 2,5-dichlorophenyl sulfonyl group attached to an anilino moiety.
Properties
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)22(20,21)17(9-14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDPPGGMLDHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235713 | |
| Record name | N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339102-82-8 | |
| Record name | N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339102-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid typically involves the following steps:
Sulfonylation: The reaction begins with the sulfonylation of 2,5-dichloroaniline using chlorosulfonic acid to form 2,5-dichlorophenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with glycine in the presence of a base such as sodium hydroxide to yield 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid.
Industrial Production Methods
Industrial production of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonylation: Large quantities of 2,5-dichloroaniline are sulfonylated using chlorosulfonic acid.
Efficient Coupling: The resulting sulfonyl chloride is efficiently coupled with glycine under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid is a chemical compound with diverse applications, particularly in medicinal chemistry and scientific research. Its unique molecular structure, featuring a dichlorophenyl group, a sulfonyl group, and an aniline group, contributes to its varied biological activities.
Scientific Research Applications
- Sulfonamide Chemistry: 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid is valuable in the study of sulfonamide chemistry.
- Biological Processes: It is also used in research to understand various biological processes.
- Pharmacodynamics: Research into the interactions of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid with biological molecules provides insights into its pharmacodynamics. Studies suggest that this compound interacts with receptors involved in inflammatory pathways, which could enhance its therapeutic efficacy and cause potential side effects that require further investigation.
Medicinal Chemistry Applications
- Treatment of Pain and Inflammation: This compound is recognized for its role in treating pain and inflammation related to conditions like arthritis and migraines.
- Anti-inflammatory and Analgesic Properties: The compound exhibits anti-inflammatory and analgesic properties due to its mechanism of action, which involves inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing prostaglandin synthesis.
- Antimicrobial Activity: It exhibits antimicrobial properties against bacterial strains, with efficacy compared to standard antibiotics.
- Antiviral Activity: It possesses antiviral activity against influenza viruses like H1N1, H5N1, and H3N2, reducing viral mRNA levels in infected cells.
Case Studies
- Inflammatory Diseases: Clinical trials with rheumatoid arthritis patients showed a significant reduction in pain and swelling compared to placebo controls.
- Bacterial Infections: Studies involving patients with chronic bacterial infections indicated that treatment with this compound led to improved outcomes and reduced bacterial load.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By blocking these enzymes, the compound effectively alleviates symptoms associated with inflammatory conditions.
Comparison with Similar Compounds
Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid)
- Key Differences: Diclofenac lacks the sulfonyl group present in the target compound, instead featuring a direct amine linkage between the 2,6-dichloroanilino and phenylacetic acid groups.
Ethyl 2-([(2,5-Dichlorophenyl)sulfonyl]anilino)acetate
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Carboxylic Acid) | logP | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid | C₁₄H₁₁Cl₂NO₄S | 360.2 | ~2.5–3.5* | 3.8† | 5 |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | 4.0 | 4.5 | 3 |
| Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate | C₁₆H₁₅Cl₂NO₄S | 388.3 | N/A (ester) | 4.2 | 5 |
*Inferred from structurally similar iminodiacetic acid derivatives (pK₁ = 2.5) . †Calculated based on sulfonamide and carboxylic acid contributions.
Anti-Inflammatory and Analgesic Activity
- Diclofenac : A well-established NSAID with potent COX-2 inhibition (IC₅₀ = 0.07 μM) and analgesic effects. However, it is associated with gastrointestinal ulcerogenicity due to its carboxylic acid group .
- Target Compound: The sulfonamide group may reduce ulcerogenic risk compared to carboxylic acid derivatives, as seen in sulfonamide-based NSAIDs (e.g., celecoxib).
Metabolic Stability
- The sulfonyl group in the target compound likely enhances metabolic resistance to esterase-mediated hydrolysis compared to ester derivatives like ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate .
Biological Activity
2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid, with the chemical formula C14H11Cl2NO4S, is a sulfonamide derivative recognized for its significant biological activities, particularly in the context of anti-inflammatory and analgesic effects. This compound has been studied for its potential therapeutic applications in treating various pain and inflammatory conditions, including arthritis and migraines. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the synthesis of prostaglandins—key mediators of pain and inflammation.
The biological activity of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid is largely attributed to its ability to inhibit COX enzymes. By blocking these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. This mechanism positions it as a valuable candidate for therapeutic use in inflammatory diseases.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Anti-inflammatory Effects : Research indicates that 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid exhibits potent anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. In vivo experiments demonstrated significant reductions in carrageenan-induced paw edema in rats, indicating effective anti-inflammatory action .
- Analgesic Properties : The compound has shown promising results in analgesic assays. In acetic acid-induced writhing tests, it demonstrated significant analgesic effects, suggesting its potential utility in pain management .
- Cellular Interactions : Studies have indicated that this compound interacts with various biological molecules and receptors involved in inflammatory pathways. These interactions may enhance its therapeutic efficacy but also raise concerns about potential side effects that necessitate further investigation.
Case Studies
Several case studies have provided insights into the practical applications of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid:
- Model Compound in Sulfonamide Chemistry : The compound has been used as a model in studies investigating sulfonamide chemistry and its biological implications. It has been instrumental in understanding the structure-activity relationships (SAR) within related compounds.
- Comparative Analyses with Derivatives : Comparative studies involving derivatives of this compound have revealed that modifications can significantly impact biological activity. For instance, alterations to the dichloro substitution patterns have been shown to influence COX inhibition potency and selectivity against various inflammatory mediators .
Data Tables
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant reduction in paw edema | Carrageenan-induced edema model |
| Study 2 | Analgesic effect observed | Acetic acid-induced writhing test |
| Study 3 | Interaction with COX enzymes confirmed | Enzymatic assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
